

Unable to Retrieve Specific Data for "compound 1a-(R)" Without Source Publication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Estrogen receptor modulator 12*

Cat. No.: *B15493156*

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A comprehensive search for the estrogen receptor binding affinity and associated experimental protocols for a compound designated "1a-(R)" has been unsuccessful due to the lack of a specific source publication. This designation is likely a specific identifier from a scientific paper, patent, or internal research document which is not publicly indexed or discoverable through general searches.

Initial and targeted searches for "compound 1a-(R)" in relation to estrogen receptor binding did not yield any precise quantitative data, such as K_i , IC_{50} , or K_d values, nor did they uncover detailed experimental methodologies associated with this specific compound. The search results provided general information on estrogen receptor ligands, their synthesis, and various binding assays, but no direct reference to "compound 1a-(R)" could be located.

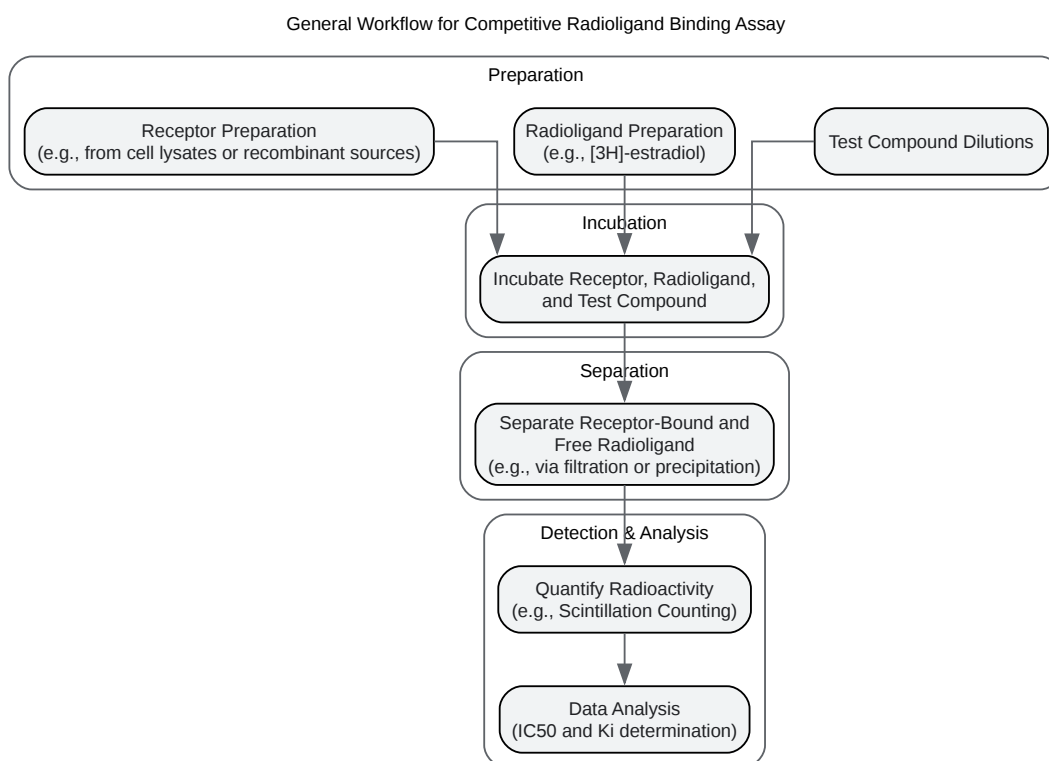
For the scientific and research community, the nomenclature of chemical compounds in publications often follows a sequential numbering system specific to that document (e.g., compound 1, 2a, 3b). The "(R)" designation typically refers to the stereochemistry of a chiral center within the molecule. Without the original publication where "1a-(R)" was first described, it is not possible to identify the exact chemical structure and, consequently, retrieve the specific biological data requested.

To fulfill the user's request for an in-depth technical guide on "compound 1a-(R)," the original source document (e.g., a peer-reviewed article, patent application, or conference abstract) that names and describes this compound is required.

General Information on Estrogen Receptor Binding Assays

While specific data for "compound 1a-(R)" remains elusive, a general overview of the experimental protocols used to determine estrogen receptor binding affinity can be provided. These assays are crucial in drug discovery for identifying and characterizing compounds that interact with estrogen receptors (ER α and ER β).

A common method is the competitive radioligand binding assay. This technique measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor. The general workflow for such an assay is as follows:



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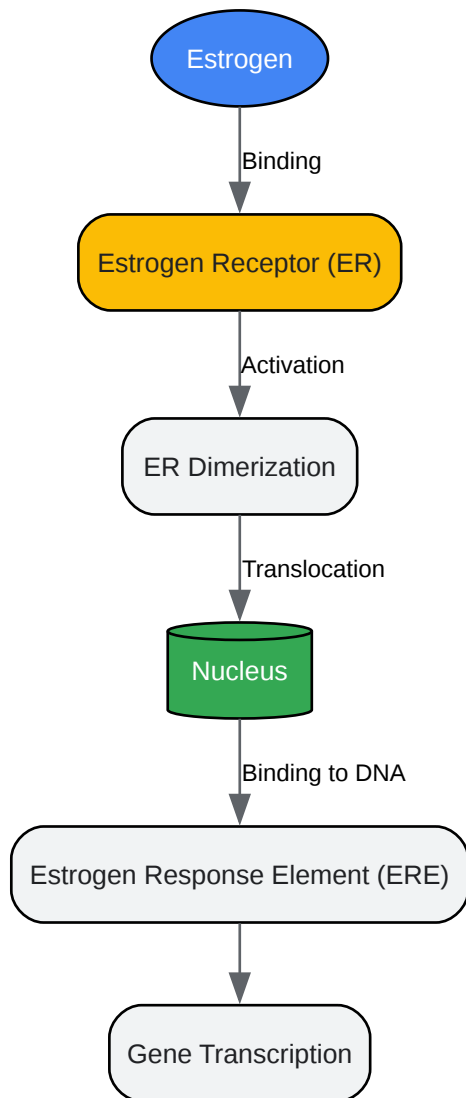
General Workflow for a Competitive Radioligand Binding Assay

Signaling Pathways of Estrogen Receptors

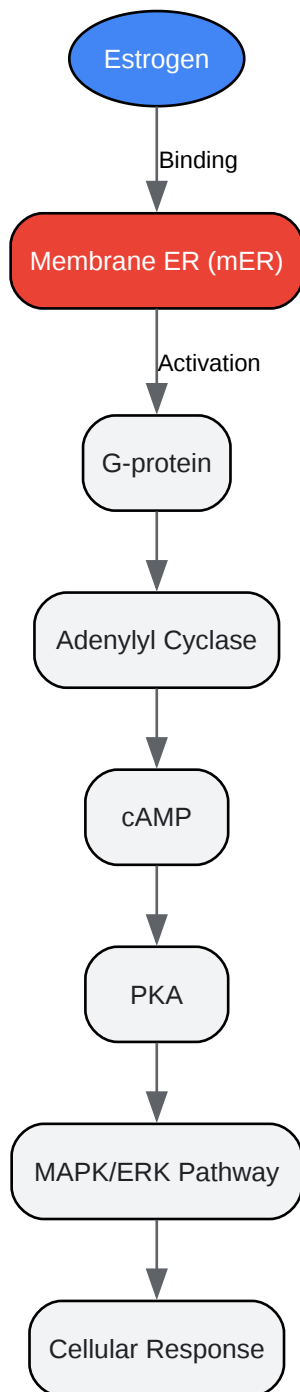
Estrogen receptors mediate their effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.

- **Genomic Pathway:** In this pathway, estrogen binds to the ER in the cytoplasm or nucleus. The activated ER then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes.

Estrogen Receptor Genomic Signaling Pathway



Estrogen Receptor Non-Genomic Signaling Pathway

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